Tandospirone citrate is a compound primarily recognized for its role in scientific research exploring anxiety and related conditions. [, , ] It is classified as a serotonin receptor agonist, specifically exhibiting activity at the 5-HT1A receptor subtype. [, , ] This classification highlights its interaction with the serotonergic system, a key neurotransmitter system implicated in mood regulation, anxiety, and other physiological processes. [, , ]
Tandospirone citrate, marketed under the brand name Sediel, was first synthesized by Dainippon Sumitomo Pharmaceuticals in 1980 and received approval for use in Japan in 1996. It has since been made available in China as well. The chemical classification of tandospirone citrate falls under anxiolytics and antidepressants, specifically as a partial agonist at the 5-HT1A receptor, which is integral to its mechanism of action in treating anxiety .
The synthesis of tandospirone citrate involves several steps, beginning with the precursor compound Noreximide. The process includes:
The molecular formula of tandospirone citrate is , with a molar mass of approximately 383.496 g/mol. The compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, contributing to its pharmacological activity. The stereochemistry of tandospirone is significant for its interaction with the 5-HT1A receptor .
Tandospirone citrate undergoes various chemical reactions that are essential for its pharmacokinetics and metabolism. Notably:
Tandospirone citrate acts as a selective partial agonist at the 5-HT1A serotonin receptor. Its mechanism involves:
Tandospirone citrate exhibits several notable physical and chemical properties:
Tandospirone citrate is primarily indicated for:
Tandospirone citrate (chemically designated as 3α,4β,7β,7α-hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione dihydrogen citrate) binds selectively to serotonin 5-HT~1A~ receptors with a reported K~i~ value of 27 ± 5 nM [2] [9]. Its molecular structure comprises a 2-aminotetralin core linked to a pyrimidinyl-piperazine moiety, which facilitates interactions with both orthosteric and allosteric sites of the receptor. Unlike full agonists (e.g., 8-OH-DPAT), tandospirone stabilizes an intermediate conformation of the 5-HT~1A~ receptor. This is achieved through:
Table 1: Structural Determinants of Tandospirone Binding to 5-HT~1A~ Receptors
Residue Position | Interaction Type | Functional Consequence |
---|---|---|
Ser^3.36^ | Hydrogen bonding | Anchors ligand core; stabilizes receptor-ligand complex |
Asn^7.39^ | Hydrogen bonding | Modulates partial agonism efficacy |
Phe^5.42^/Val^5.43^ | Hydrophobic packing | Enhances binding affinity; reduces conformational activation |
Tyr^3.33^ | Steric constraint | Limits G~αi~ protein coupling efficiency |
Tandospirone exhibits region-specific activation profiles in serotonergic pathways:
Tandospirone preferentially activates Gα~i/o~ proteins, triggering two primary cascades:1. Inhibition of cAMP/PKA pathway:- Reduces cAMP production by 60–80% in cell lines expressing 5-HT~1A~ receptors (EC~50~ = 7.36 ± 0.15 nM) [10].- Suppresses PKA-mediated phosphorylation of CREB, dampening neuronal excitability in anxiety circuits [3].2. Gβγ-mediated signaling:- Activates G-protein-gated inwardly rectifying K^+^ (GIRK) channels, causing hyperpolarization in cortical and limbic neurons.- Mobilizes intracellular Ca^2+^ stores via PLCβ3, enhancing synaptic plasticity [2] [3].
Notably, tandospirone exhibits biased agonism: It preferentially recruits β-arrestin-2 over G-protein pathways (β-arrestin bias factor = 0.4), which may explain its lower liability for side effects (e.g., sedation) compared to benzodiazepines [3].
Table 2: Signaling Pathways Modulated by Tandospirone
Pathway | Effector | Effect | Functional Outcome |
---|---|---|---|
Gα~i/o~-dependent | cAMP/PKA | ↓ cAMP (70–80%) | Reduced neuronal firing; anxiolysis |
Gβγ-dependent | GIRK | K^+^ efflux → hyperpolarization | Inhibition of limbic hyperactivity |
Gβγ-dependent | PLCβ3 | IP~3~-mediated Ca^2+^ release | Enhanced neuroplasticity |
β-arrestin-2 | ERK1/2 | Phosphorylation (minimal) | Negligible growth effects |
Tandospirone’s actions vary across brain regions due to circuit-specific allosteric modulators:
Table 3: Region-Specific Effects of Tandospirone
Brain Region | Neural Circuit | Primary Neurotransmitter Affected | Long-Term Effect |
---|---|---|---|
Raphe nuclei | Autoreceptive | Serotonin (↓) | Global 5-HT reduction (acute) |
Hippocampus | DG neurogenic | GABA (↑), glutamate (↑) | Neurogenesis (↑ 48%) |
Prefrontal cortex | Cortico-limbic | Glutamate (↑) | Cognitive flexibility (↑) |
Amygdala | Fear response | GABA (↑) | Fear extinction (↑) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7